Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Description
Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 2-hydroxyphenyl group at position 4, methyl ester at position 3, and additional methyl groups at positions 2 and 7,5. This compound is synthesized via a one-pot multicomponent reaction using ionic liquid-loaded magnetic nanocatalysts under reflux conditions, adhering to green chemistry principles .
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H23NO4/c1-11-16(19(24)25-4)17(12-7-5-6-8-14(12)22)18-13(21-11)9-20(2,3)10-15(18)23/h5-8,17,21-22H,9-10H2,1-4H3 |
InChI Key |
IWRKYKIZMKEBJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxyacetophenone with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a suitable catalyst, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of polyhydroquinoline derivatives allows for tailored biological and physicochemical properties. Below is a comparative analysis of the target compound with closely related analogs:
Substituent Effects on the Phenyl Ring
Variations in the phenyl ring substituents significantly influence electronic properties, solubility, and bioactivity:
- Electron-withdrawing vs. electron-donating groups : The 2-chlorophenyl analog (electron-withdrawing) exhibits broad antimicrobial activity, while the 3-hydroxyphenyl derivative (electron-donating) may enhance solubility but lacks reported bioactivity .
- Bulkier substituents : The cyclohexylphenyl analog demonstrates cardiomyogenic inhibition, suggesting substituent bulk influences target specificity .
Ester Group Variations
The ester moiety (methyl, ethyl, benzyl) affects pharmacokinetics and synthetic yield:
Biological Activity
Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a compound belonging to the class of oxoquinolines. This compound has garnered attention due to its potential biological activities, including antibacterial and antiviral properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H23NO4
- Molecular Weight : 315.38 g/mol
- IUPAC Name : Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
The compound features a quinoline core with various substituents that influence its biological properties.
Antibacterial Activity
Research has shown that derivatives of oxoquinolines exhibit significant antibacterial properties. For instance, studies on related compounds indicate that modifications in the quinoline structure can enhance antibacterial activity against various pathogens. The structure-activity relationship (SAR) suggests that the presence of hydroxyl groups and specific aromatic substitutions can improve efficacy against Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Oxoquinoline Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Methyl 4-(2-hydroxyphenyl)-... | Pseudomonas aeruginosa | 12 µg/mL |
Antiviral Activity
The antiviral potential of oxoquinoline derivatives has also been investigated. Some studies indicate that these compounds can inhibit the replication of viruses such as HIV. The mechanism often involves interference with viral transcription processes . For example, certain oxoquinolines have been identified as selective inhibitors of HIV transcription.
Case Study: HIV Inhibition
In a study conducted by Baba et al., several oxoquinoline derivatives were tested for their ability to inhibit HIV replication. It was found that modifications to the quinoline structure significantly affected their antiviral potency. The presence of bulky substituents was correlated with increased inhibition rates .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Interference with DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis in pathogens.
- Modulation of Membrane Permeability : Changes in membrane integrity can lead to increased susceptibility to antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
